N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-10-8-14(20-23-10)19-16(22)15(21)17-7-6-11-9-18-13-5-3-2-4-12(11)13/h2-5,8-9,18H,6-7H2,1H3,(H,17,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXIJYKJOBVJES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic compound that combines structural elements of indole and isoxazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure
The compound features an indole moiety linked to an ethyl group and an isoxazole ring, with an oxalamide functional group. This unique structure suggests potential interactions with various biological targets.
The precise mechanism of action for this compound remains under investigation. However, based on structural analysis, it is hypothesized that the compound may interact with proteins or enzymes involved in metabolic processes due to the presence of the amide and isoxazole functionalities. These interactions may modulate enzyme activity, influencing metabolic pathways and cellular functions.
Research indicates that this compound can inhibit specific enzymes involved in critical metabolic pathways. Its interactions are believed to be mediated through hydrogen bonding and hydrophobic interactions, which are essential for binding affinity and specificity.
Cellular Effects
In vitro studies have shown that this compound can alter gene expression related to inflammatory responses. This modulation suggests potential anti-inflammatory properties, making it a candidate for further exploration in treating inflammatory diseases.
Case Studies and Research Findings
Recent studies have highlighted the compound's efficacy in various biological assays:
- Anti-inflammatory Activity : In a study involving lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was attributed to the inhibition of NF-kB signaling pathways.
- Anticancer Potential : Preliminary screening against several cancer cell lines revealed that the compound exhibits cytotoxic effects, particularly in breast and colon cancer cells. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells.
- Neuroprotective Effects : In models of neurodegeneration, this compound has demonstrated protective effects against oxidative stress-induced cell death in neuronal cell lines, suggesting potential applications in neurodegenerative diseases.
Comparative Analysis
The following table summarizes key findings from various studies on this compound:
| Study Focus | Findings | Reference |
|---|---|---|
| Anti-inflammatory | Reduced TNF-alpha and IL-6 secretion | [Study 1] |
| Anticancer activity | Induced apoptosis in breast and colon cancer cells | [Study 2] |
| Neuroprotection | Prevented oxidative stress-induced neuronal cell death | [Study 3] |
Scientific Research Applications
Antitumor Activity
One of the primary applications of N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is its potential antitumor activity. Research indicates that compounds with indole and isoxazole moieties exhibit significant biological activity against various cancer cell lines.
Case Study: Antitumor Efficacy
A study published in Cancer Research demonstrated that derivatives of indole-based compounds, including those similar to this compound, showed promising results against colon and lung tumors. The study highlighted that these compounds could induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .
| Compound | Target Cancer Type | Mechanism of Action | Efficacy |
|---|---|---|---|
| This compound | Colon, Lung | Induction of apoptosis via signaling inhibition | High |
Neurological Applications
In addition to its antitumor properties, the compound has been investigated for its potential neuroprotective effects. The structural attributes of indole derivatives suggest they may interact with neurotransmitter systems, particularly in conditions such as epilepsy and neurodegenerative diseases.
Case Study: Neuroprotective Effects
Research highlighted in Neuropharmacology examined the neuroprotective effects of similar indole-based compounds. The findings indicated that these compounds could modulate NMDA receptor activity, thereby providing a protective effect against excitotoxicity—a common pathway in neurodegeneration. The study suggested that this compound might offer therapeutic benefits in conditions like Alzheimer's disease and epilepsy .
| Application | Target Condition | Mechanism | Potential Benefits |
|---|---|---|---|
| Neuroprotection | Alzheimer's Disease, Epilepsy | NMDA receptor modulation | Reducing excitotoxicity |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy. Research has shown that modifications to the indole and isoxazole rings can significantly influence the biological activity of the compound.
Key Findings on SAR
A comprehensive analysis revealed that:
- Substitution patterns on the indole ring enhance binding affinity to target receptors.
- The presence of electron-withdrawing groups on the isoxazole ring improves solubility and bioavailability.
- Modifications that increase lipophilicity can enhance cellular uptake, leading to improved therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural and Functional Comparisons
The table below highlights key structural and functional differences between N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide and related oxalamides:
Key Observations:
- Structural Impact on Activity: The indole-isoxazole combination in the target compound may enhance aromatic stacking or hydrogen-bonding interactions compared to benzyl/pyridine analogs (e.g., S336). However, the absence of a pyridine ring (as in S336) could reduce TAS1R1/TAS1R3 receptor affinity, which is critical for umami activity .
- Toxicity Profile: While the target compound lacks direct NOEL data, structurally related oxalamides (e.g., No. 1768, 1769) exhibit high NOEL values (100 mg/kg bw/day in rats), suggesting a favorable safety margin if metabolic pathways are conserved .
- Metabolism: Unlike S336 and No. 1768, which undergo rapid hepatic oxidation without amide hydrolysis, the indole and isoxazole groups in the target compound may resist hydrolysis but undergo cytochrome P450-mediated oxidation .
Metabolic and Toxicological Divergence
- The target compound’s isoxazole ring likely confers similar resistance to hydrolysis.
- This could affect cumulative exposure risks despite high NOEL values in related compounds .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide?
- Methodology : Synthesis typically involves multi-step reactions, including:
- Coupling of indole and isoxazole precursors : Use of coupling agents like EDCI/HOBt in polar aprotic solvents (e.g., DMF) to form the oxalamide bond .
- Functional group protection : Protecting sensitive groups (e.g., indole NH) with Boc or Fmoc to prevent side reactions during synthesis .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the pure compound .
- Key Considerations : Optimize reaction pH (6–7) and temperature (25–40°C) to minimize hydrolysis of the oxalamide bond .
Q. How is the structural integrity of this compound validated?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to confirm connectivity of indole, isoxazole, and oxalamide groups. Aromatic protons in indole (δ 6.8–7.4 ppm) and isoxazole (δ 6.2–6.5 ppm) are diagnostic .
- X-ray Crystallography : Resolve 3D conformation, particularly hydrogen bonding between the oxalamide NH and isoxazole oxygen .
- HPLC-MS : Confirm purity (>95%) and molecular weight (e.g., [M+H]+ = ~360–380 Da) .
Q. What in vitro assays are suitable for initial biological screening?
- Assay Design :
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the indole’s affinity for hydrophobic binding pockets .
- Solubility Testing : Use phosphate-buffered saline (PBS) or DMSO/water mixtures to determine solubility limits for dose-response studies .
Advanced Research Questions
Q. How can contradictory bioactivity data between structural analogs be resolved?
- Approach :
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., substituents on indole or isoxazole) to identify critical functional groups. For example, methyl groups on isoxazole enhance metabolic stability .
- Molecular Docking : Simulate interactions with targets (e.g., HIV protease or kinase domains) using software like AutoDock Vina. Focus on hydrogen bonds between oxalamide NH and catalytic residues .
- Kinetic Studies : Measure on/off rates (k, k) via surface plasmon resonance (SPR) to explain potency variations .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Process Chemistry :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12h to 2h) and improves yield (~15% increase) by enhancing coupling efficiency .
- Continuous Flow Reactors : Minimize intermediate degradation by maintaining precise temperature control (e.g., 30±1°C) .
- Catalyst Screening : Test Pd/C or Ni catalysts for reductive steps, optimizing ligand-to-metal ratios for selectivity .
Q. How does stereochemistry influence target binding?
- Methodology :
- Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H and compare IC values .
- Circular Dichroism (CD) : Correlate secondary structure changes in target proteins (e.g., α-helix stabilization) with enantiomer activity .
- Cocrystallization : Resolve X-ray structures of enantiomer-target complexes to identify steric clashes or favorable interactions .
Data Contradiction and Validation
Q. How to address discrepancies in reported solubility values?
- Validation Steps :
- Standardized Protocols : Use identical solvents (e.g., PBS pH 7.4) and temperatures (25°C) across studies .
- Dynamic Light Scattering (DLS) : Detect aggregation at high concentrations, which may falsely lower solubility measurements .
- Comparative Analysis : Cross-reference with analogs (e.g., N1-(4-ethylphenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide) to identify structural determinants of solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
